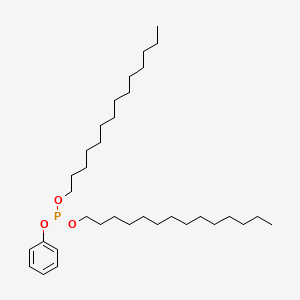

Phenyl ditetradecyl phosphite

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are classified based on the oxidation state of the phosphorus atom, with phosphorus(III) and phosphorus(V) derivatives being the most common. wikipedia.org Phenyl ditetradecyl phosphite (B83602) belongs to the class of phosphite esters, which are organophosphorus(III) compounds with the general formula P(OR)₃. wikipedia.orgwikipedia.org

Phosphite esters, or organophosphites, are formally considered esters of phosphorous acid. chemeurope.com They are characterized by a trivalent phosphorus atom (P(III)), which possesses a lone pair of electrons. researchgate.net This structural feature is the primary determinant of their chemical reactivity. The substituents (R groups) attached to the phosphorus via oxygen can be alkyl, aryl, or a combination of both, as is the case with phenyl ditetradecyl phosphite. This variation allows for the fine-tuning of the molecule's steric and electronic properties. nih.gov For instance, the two long tetradecyl chains in this compound enhance its solubility in non-polar media, such as polymer matrices, while the phenyl group influences its electronic characteristics. ontosight.ai

Within the broader family of organophosphorus compounds, phosphites are distinct from phosphates, which contain a pentavalent phosphorus atom (P(V)) and have the general structure P(=O)(OR)₃. wikipedia.org The conversion from a phosphite to a phosphate (B84403) is an oxidation reaction, a process that is fundamental to the primary application of many phosphite esters as antioxidants. wikipedia.org

Historical Development and Evolution of Phosphite Research Relevant to the Chemical Compound

The study of organophosphorus compounds has been a significant field of chemistry for over a century, with the development of phosphite esters playing a crucial role in industrial applications, particularly in polymer science. The need for stabilizers to prevent the degradation of polymers like natural rubber was recognized early in the history of polymer chemistry. researchgate.net

The initial development of antioxidants focused on phenols and amines. researchgate.net However, the discovery that certain organophosphorus compounds could act as effective stabilizers opened a new avenue of research. Phosphite esters emerged as important secondary antioxidants, valued for their ability to decompose hydroperoxides that form during the auto-oxidation of polymers. taylorandfrancis.comwikipedia.org This prevents the chain-scission reactions that lead to the degradation of the material. wikipedia.org

Key milestones in the application of phosphites include:

The Michaelis-Arbuzov reaction: A cornerstone of organophosphorus chemistry, this reaction, discovered in the late 19th and early 20th centuries, provided a fundamental method for synthesizing phosphonates from phosphite esters, expanding the synthetic toolbox for creating new phosphorus compounds. wikipedia.orgchemeurope.com

The rise of plastics: In the mid-20th century, the rapid growth of the plastics industry created a significant demand for effective processing stabilizers. researchgate.net High temperatures used in polymer processing accelerate oxidative degradation, making stabilizers essential.

Development of synergistic systems: Researchers found that combining primary antioxidants (like hindered phenols) with secondary antioxidants (like phosphites) resulted in a synergistic effect, providing more effective stabilization than either component alone. researchgate.nettaylorandfrancis.com

The evolution of phosphite stabilizers led to the creation of a wide array of structures to meet specific needs. Mixed alkyl-aryl phosphites, such as this compound and the related didecyl phenyl phosphite, were developed to balance properties like thermal stability, hydrolytic stability, and compatibility with the polymer matrix. ontosight.aivestachem.com The long alkyl chains (dodecyl, tetradecyl) improve polymer compatibility, while the aryl group can enhance thermal stability. ontosight.ai

Fundamental Principles of Trivalent Phosphorus Chemistry Pertinent to this compound

The chemistry of this compound is governed by the trivalent phosphorus center, which exhibits several key reactive principles:

Nucleophilicity and Lewis Basicity: The most defining feature of a P(III) atom in a phosphite ester is its lone pair of electrons. This makes the phosphorus atom a potent nucleophile and a Lewis base. wikipedia.org It can donate this electron pair to electrophiles. This reactivity is central to its function as a stabilizer, where it attacks and reduces hydroperoxides (ROOH), converting them into non-radical, stable alcohols. chemeurope.comacs.org In this process, the phosphite itself is oxidized to the corresponding pentavalent phosphate ester. chemeurope.com

P(OR)₃ + ROOH → OP(OR)₃ + ROH

Oxidation to Phosphorus(V): The facile oxidation from P(III) to the more thermodynamically stable P(V) state is the chemical foundation for the antioxidant activity of phosphites. wikipedia.orgnih.gov This transformation from phosphite to phosphate underpins its role in neutralizing peroxide species that would otherwise degrade polymers. acs.org

Ligand Properties: As Lewis bases, phosphite esters can act as ligands, forming coordination complexes with various transition metals. wikipedia.org This property is exploited in the field of homogeneous catalysis for industrial processes like hydroformylation. wikipedia.org While this compound is primarily known as a stabilizer, its P(III) center gives it the potential to coordinate with metal ions.

Steric and Electronic Effects of Substituents: The reactivity of the phosphorus center is modulated by the attached groups.

Electronic Effects: The phenyl group is more electron-withdrawing than the alkyl (tetradecyl) groups. This can influence the nucleophilicity of the phosphorus atom.

Steric Effects: The two long, bulky tetradecyl chains provide significant steric hindrance around the phosphorus atom. This can affect the rate at which it reacts with other molecules and also influences its hydrolytic stability. The large size of the molecule contributes to low volatility, a desirable trait for a polymer additive.

Chirality: Trivalent phosphorus compounds with three different substituents can be chiral. libretexts.org While inversion at a nitrogen center is typically rapid, the energy barrier for inversion at a phosphorus center is significantly higher, allowing for the isolation of stable chiral phosphines. libretexts.org For a mixed ester like this compound, P(O-Ph)(O-C₁₄H₂₉)(O-C₁₄H₂₉), the phosphorus atom itself is not a stereocenter due to the two identical tetradecyl groups.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Didecyl phenyl phosphite |

| Phosphorous acid |

| Phosphate |

| Phosphonate (B1237965) |

| Hindered Phenols |

Properties

CAS No. |

59972-95-1 |

|---|---|

Molecular Formula |

C34H63O3P |

Molecular Weight |

550.8 g/mol |

IUPAC Name |

phenyl ditetradecyl phosphite |

InChI |

InChI=1S/C34H63O3P/c1-3-5-7-9-11-13-15-17-19-21-23-28-32-35-38(37-34-30-26-25-27-31-34)36-33-29-24-22-20-18-16-14-12-10-8-6-4-2/h25-27,30-31H,3-24,28-29,32-33H2,1-2H3 |

InChI Key |

TVCOTRALWFHIOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCC)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for Phenyl Ditetradecyl Phosphite

Established Synthetic Routes and Reaction Conditions

The preparation of phenyl ditetradecyl phosphite (B83602) can be approached through two primary synthetic pathways, each with distinct advantages and reaction conditions. These routes are analogous to the industrial synthesis of other commercially important phosphite antioxidants. nih.gov

Transesterification Processes Involving Phenol (B47542) and Alkyl Alcohols

Transesterification is a widely employed technique for the synthesis of complex phosphite esters. nih.gov In the context of producing phenyl ditetradecyl phosphite, this would typically involve the reaction of a starting phosphite, such as triphenyl phosphite, with tetradecanol (B45765). The phenyl groups on the triphenyl phosphite are progressively substituted by the tetradecyl groups from the alcohol.

This process is reversible and often requires a catalyst to proceed at a reasonable rate. The reaction can be driven to completion by removing the phenol byproduct, often through distillation under reduced pressure. The general reaction is as follows:

P(OC₆H₅)₃ + 2 CH₃(CH₂)₁₃OH ⇌ P(OC₆H₅)(O(CH₂)₁₃CH₃)₂ + 2 C₆H₅OH

The synthesis of analogous compounds like diisodecyl phenyl phosphite is achieved through the reaction of triphenyl phosphite with isodecanol. This process typically yields a mixture of phosphite esters, and the final product composition is highly dependent on the reaction conditions.

Table 1: Typical Reaction Conditions for Transesterification of Triphenyl Phosphite with Long-Chain Alcohols (Analogous to this compound Synthesis)

| Parameter | Condition | Rationale |

| Reactants | Triphenyl phosphite, Tetradecanol | Starting materials for the desired phosphite ester. |

| Catalyst | Acidic (e.g., p-toluenesulfonic acid) or Basic (e.g., tertiary amines, sodium phenate) | To facilitate the ester exchange reaction. |

| Temperature | 100°C to 160°C | To drive the reaction forward at a practical rate. |

| Pressure | Atmospheric (often under inert atmosphere like nitrogen) | To prevent oxidation of the phosphite product. |

| Reaction Time | Several hours (e.g., 4 to 12 hours) | Dependent on the scale of the reaction and the efficiency of the catalyst. |

This data is based on the synthesis of analogous alkyl aryl phosphites, such as diisodecyl phenyl phosphite, due to the lack of specific data for this compound.

Reaction of Phosphorus Trichloride (B1173362) with Phenolic and Alkyl Precursors

A more direct route to phosphite esters involves the use of phosphorus trichloride (PCl₃). wikipedia.org For the synthesis of this compound, this would entail a stepwise reaction of PCl₃ with phenol and tetradecanol. The high reactivity of phosphorus trichloride with nucleophiles like alcohols and phenols makes it a versatile starting material. nih.gov

The general mechanism involves the nucleophilic attack of the hydroxyl groups from phenol and tetradecanol on the phosphorus atom of PCl₃, leading to the displacement of chloride ions and the formation of phosphorus-oxygen bonds. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise lead to undesirable side reactions. wikipedia.orgorganic-chemistry.org

The synthesis can be envisioned as a three-step process:

PCl₃ + C₆H₅OH → (C₆H₅O)PCl₂ + HCl

(C₆H₅O)PCl₂ + CH₃(CH₂)₁₃OH → (C₆H₅O)(CH₃(CH₂)₁₃O)PCl + HCl

(C₆H₅O)(CH₃(CH₂)₁₃O)PCl + CH₃(CH₂)₁₃OH → P(OC₆H₅)(O(CH₂)₁₃CH₃)₂ + HCl

The order of addition of the phenol and alcohol can be varied to optimize the yield of the desired unsymmetrical phosphite.

Table 2: Key Parameters for the Synthesis of Phosphite Esters from Phosphorus Trichloride (Analogous to this compound Synthesis)

| Parameter | Condition | Rationale |

| Reactants | Phosphorus trichloride, Phenol, Tetradecanol | Primary building blocks for the target molecule. |

| Base | Triethylamine, Pyridine | To act as an acid scavenger, neutralizing the HCl byproduct. organic-chemistry.org |

| Solvent | Toluene, Chloroform | To provide a suitable reaction medium. |

| Temperature | Controlled, often starting at low temperatures (e.g., 0-5°C) and gradually increasing. | To manage the exothermic nature of the reaction. researchgate.net |

| Stoichiometry | Careful control of reactant ratios | To favor the formation of the desired disubstituted product over mono- or tri-substituted byproducts. |

Mechanistic Investigations of Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving product yields. While specific mechanistic studies on this compound are scarce, insights can be drawn from broader research on phosphite esterification.

Catalytic Pathways in Phosphite Esterification

In the transesterification process, the catalyst plays a pivotal role.

Base Catalysis: A basic catalyst, such as sodium phenate, deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the phosphorus center of the triphenyl phosphite, leading to the displacement of a phenoxide leaving group.

Acid Catalysis: An acid catalyst can protonate the oxygen of a P-O bond in the triphenyl phosphite, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by the alcohol.

The choice of catalyst can significantly influence the reaction rate and the equilibrium position of the transesterification reaction.

Kinetic Studies and Reaction Rate Influences

Kinetic studies on the synthesis of analogous compounds, such as triphenyl phosphite from phenol and phosphorus trichloride, reveal that the reaction often follows first-order kinetics. researchgate.net The reaction rate is significantly influenced by several factors:

Temperature: Increasing the reaction temperature generally increases the reaction rate. For the synthesis of triphenyl phosphite, the yield was found to be very low at 120°C but increased significantly at temperatures between 140°C and 160°C. researchgate.net

Molar Ratio of Reactants: The stoichiometry of the reactants is a critical parameter. An excess of one reactant can be used to drive the reaction to completion.

Removal of Byproducts: In the reaction involving PCl₃, the removal of the HCl byproduct, for instance by sparging with nitrogen, can shift the equilibrium towards the product side and enhance the reaction rate. researchgate.net

Table 3: Factors Influencing Reaction Kinetics in Phosphite Ester Synthesis (Based on Triphenyl Phosphite Studies)

| Factor | Effect on Reaction Rate | Example from Triphenyl Phosphite Synthesis |

| Temperature | Increases rate with increasing temperature | Yield increased from low at 120°C to 98.5% at 160°C. researchgate.net |

| Reactant Mole Ratio | Higher ratio of nucleophile can increase yield | Increasing phenol to PCl₃ ratio increased triphenyl phosphite yield. researchgate.net |

| Byproduct Removal | Shifts equilibrium, increasing rate and yield | Nitrogen sparging to remove HCl enhanced the rate of reaction. researchgate.net |

This data is based on kinetic studies of triphenyl phosphite synthesis and is presented as an analogy for the synthesis of this compound. researchgate.net

Advancements in Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. encyclopedia.pub While specific green synthesis methods for this compound are not documented, general trends in phosphite synthesis point towards more sustainable practices.

Key areas of development in green phosphonate (B1237965) chemistry that could be applied to the synthesis of this compound include: mdpi.com

Solvent-Free Conditions: Performing reactions without a solvent, or using greener solvents, reduces waste and environmental impact. encyclopedia.pub Techniques like grinding or milling can facilitate solvent-free reactions. encyclopedia.pub

Catalyst Development: The use of non-toxic, recyclable catalysts is a core principle of green chemistry. Research into more efficient and environmentally benign catalysts for esterification and transesterification is ongoing. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reaction of PCl₃ with alcohols and phenols has a lower atom economy due to the formation of HCl as a byproduct. Transesterification, where the only byproduct is phenol (which can potentially be recycled), can offer a higher atom economy.

Energy Efficiency: Utilizing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comgoogleapis.com

The development of electrosynthetic routes for phosphite esters from inorganic phosphorus sources is also an emerging area that could offer a greener alternative to traditional methods that rely on toxic reagents like PCl₃.

Chemical Reactivity and Mechanistic Studies of Phenyl Ditetradecyl Phosphite

Fundamental Reaction Types and Their Mechanisms

The reactivity of phenyl ditetradecyl phosphite (B83602) is dominated by the lone pair of electrons on the phosphorus(III) center, making it an effective nucleophile and a target for electrophilic attack. Its principal reactions include Arbuzov-type rearrangements, hydrolysis, oxidation, and substitution.

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, classically involving the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate. organic-chemistry.orgwikipedia.org The reaction proceeds via a two-step mechanism:

Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom attacks the electrophilic carbon of an alkyl halide (R'-X), displacing the halide and forming a quasi-phosphonium salt intermediate. wikipedia.orgbdmaee.net

Dealkylation: The displaced halide anion then attacks one of the alkoxy carbons of the phosphonium (B103445) intermediate in a second SN2 reaction, yielding the final pentavalent phosphonate (B1237965) and a new alkyl halide. wikipedia.orgbdmaee.net

For a mixed aryl-alkyl phosphite like phenyl ditetradecyl phosphite, the reaction is plausible, particularly with reactive alkyl halides. However, the reactivity is generally lower compared to trialkyl phosphites due to the electron-withdrawing nature of the phenyl group, which reduces the nucleophilicity of the phosphorus atom. jk-sci.com Consequently, higher temperatures (commonly 120°C - 160°C) are often required to drive the reaction. wikipedia.org It is important to note that aryl halides are typically unreactive under classical Arbuzov conditions. jk-sci.com In the case of this compound reacting with an alkyl halide (R'-X), the dealkylation step would preferentially involve the removal of a tetradecyl group over the more strongly bonded phenyl group.

Recent advancements have introduced radical-based versions of the Arbuzov reaction that can proceed under milder, photoredox-catalyzed conditions and are effective even for secondary and tertiary alkyl halides. chinesechemsoc.org

| Reactant Type | General Reactivity | Notes |

| Phosphorus Reactant | Phosphinites > Phosphonites > Phosphites | Reactivity decreases with increasing number of electron-withdrawing alkoxy/aryloxy groups. wikipedia.orgjk-sci.com |

| Alkyl Halide (R'-X) | R'-I > R'-Br > R'-Cl | Reactivity follows the trend of leaving group ability. jk-sci.com |

| Primary > Secondary > Tertiary | Tertiary halides are generally unreactive in the classic SN2 mechanism. jk-sci.com |

Like other phosphite esters, this compound is susceptible to hydrolysis, a reaction that is central to its function as a stabilizer but can also lead to its degradation if uncontrolled. The reaction involves the cleavage of the P-O bond(s) by water, ultimately yielding phosphorous acid, phenol (B47542), and tetradecanol (B45765). ontosight.ai

The stability of phosphites against hydrolysis is significantly influenced by steric hindrance around the phosphorus atom. researchgate.net The two long tetradecyl chains and the phenyl group in this compound provide substantial steric bulk, rendering it more hydrolytically stable than simpler, short-chain trialkyl phosphites. bdmaee.netlife-trialkyl.eu This enhanced stability is crucial for its application as a polymer additive, preventing premature degradation during storage and handling. life-trialkyl.eu

However, at the high temperatures encountered during polymer processing, hydrolysis becomes a key reaction. ontosight.ai Water present in the polymer matrix can react with the phosphite. This process can be autocatalytic, as the acidic products of hydrolysis can catalyze further degradation. ontosight.ai The hydrolysis products, particularly the generated phenol, can then act as primary, chain-breaking antioxidants, contributing to a synergistic stabilization effect. ontosight.aimdpi.com

| Phosphite Type | Relative Hydrolytic Stability | Key Factors |

| Simple Trialkyl Phosphites | Low | Low steric hindrance. |

| Triaryl Phosphites | Moderate | Increased steric hindrance and electronic effects. |

| Hindered Aryl/Alkyl Phosphites | High | Significant steric bulk from substituents (e.g., tetradecyl, tert-butyl) protects the P-O bond from nucleophilic attack by water. researchgate.netlife-trialkyl.eu |

The mechanism of hydrolysis can vary with conditions (neutral, acidic, or basic), but generally involves nucleophilic attack of water on the electrophilic phosphorus center.

A primary function of this compound as a secondary antioxidant is its ability to decompose hydroperoxides (ROOH), which are formed during the oxidative degradation of polymers. vinatiorganics.comnih.gov In this process, the trivalent phosphite is oxidized to a stable pentavalent phosphate (B84403) ester, converting the reactive hydroperoxide into a harmless alcohol (ROH). vinatiorganics.com

P(OR)₃ + ROOH → O=P(OR)₃ + ROH

This reaction proceeds via a non-radical, one-electron transfer mechanism where the phosphite's lone pair of electrons attacks the weak O-O bond of the hydroperoxide. vinatiorganics.com The efficiency of this hydroperoxide decomposition is a key measure of a secondary antioxidant's performance. The reactivity generally decreases with increased steric hindrance and the presence of electron-withdrawing groups. researchgate.net

| Phosphorus Compound Type | Relative Reactivity |

| Phosphonites | Highest |

| Alkyl Phosphites | High |

| Aryl Phosphites | Moderate |

| Hindered Aryl Phosphites | Lower |

Source: Adapted from literature on phosphite antioxidant mechanisms. researchgate.net

Substitution reactions at the trivalent phosphorus center are fundamental to both the synthesis and reactivity of this compound. The most common substitution reaction is transesterification. mdpi.comwikipedia.org

The synthesis of mixed aryl-alkyl phosphites like this compound often starts from triphenyl phosphite, which undergoes transesterification with an alcohol—in this case, tetradecanol. The reaction is typically driven by heat, and the displaced phenol can be removed to shift the equilibrium towards the product. wikipedia.org

P(OPh)₃ + 2 C₁₄H₂₉OH ⇌ P(OPh)(OC₁₄H₂₉)₂ + 2 PhOH

This reaction is reversible and can also occur as a side reaction in a polymer matrix if other nucleophilic species, such as different alcohols or amines, are present, potentially altering the stabilizer's structure and performance. The reaction proceeds through a nucleophilic attack of the alcohol's oxygen on the phosphorus center, leading to a pentacoordinate intermediate, followed by the departure of a phenoxy or alkoxy group. mdpi.comnih.gov

Stereochemical Aspects of Reactions Involving the Chemical Compound

While this compound itself is an achiral molecule, the stereochemical course of its reactions is a critical mechanistic consideration. Reactions at the phosphorus(III) center, such as nucleophilic substitution, often proceed with a defined stereochemical outcome.

Analogous to SN2 reactions at a carbon center, nucleophilic substitution at a trivalent phosphorus atom generally proceeds with inversion of configuration . acs.org The incoming nucleophile attacks the phosphorus atom from the side opposite to the leaving group (backside attack). acs.org This leads to a trigonal bipyramidal (TBP) transition state or a short-lived pentacoordinate intermediate. acs.org For the stereochemistry to invert, the incoming nucleophile and the departing leaving group must occupy the two apical positions in this TBP structure.

For example, in a substitution reaction where a nucleophile (Nu⁻) displaces one of the tetradecyloxy groups, the reaction would proceed with inversion of the stereochemistry at the phosphorus center, assuming a chiral labeling of the molecule. While direct experimental data on this compound is scarce, this principle is well-established for a wide range of acyclic phosphites in reactions with organocopper reagents and other nucleophiles. acs.orgnih.govacs.org Reactions that proceed through radical mechanisms, however, may not follow a stereospecific path.

Reactivity Profiling in Diverse Chemical Environments

The reactivity of this compound is highly dependent on its chemical environment, including the solvent, temperature, and the presence of other chemical species.

In Polymer Matrices: As a high-molecular-weight additive, this compound is designed for high compatibility and low volatility in non-polar polymer melts like polyethylene (B3416737) and polypropylene. life-trialkyl.eu In this hydrophobic environment, its primary reactions are the high-temperature oxidation by hydroperoxides and radicals. Hydrolysis, though slower than for less hindered phosphites, also occurs due to residual moisture, especially at processing temperatures above 180°C. researchgate.netmmu.ac.uk It often works synergistically with primary antioxidants (e.g., hindered phenols). The phosphite decomposes hydroperoxides that are formed, while the primary antioxidant scavenges free radicals. vinatiorganics.comnih.gov

Solvent Effects: The polarity of the solvent can significantly influence reaction rates and even mechanisms. In polar, protic solvents like water or alcohols, hydrolysis is a dominant pathway. nih.gov In non-polar, aprotic solvents, which mimic the environment of a polymer melt, reactions like hydroperoxide decomposition are favored. The long tetradecyl chains confer good solubility in non-polar organic solvents but make it virtually insoluble in water. ontosight.ai

Effect of pH: The presence of acidic or basic species can catalyze degradation pathways. Acidic conditions accelerate the hydrolysis of P-O bonds. nih.gov The addition of basic compounds, such as acid scavengers (e.g., calcium stearate) in polymer formulations, can retard the hydrolysis of the phosphite by neutralizing acidic residues. mmu.ac.uk

| Environment | Dominant Reaction Pathways | Key Factors |

| Polymer Melt (e.g., Polyethylene) | Oxidation (hydroperoxide decomposition), High-temperature hydrolysis | High temperature, presence of hydroperoxides and radicals, low water content. life-trialkyl.euresearchgate.net |

| Aqueous (Polar, Protic) | Hydrolysis | High water concentration, potential for acid/base catalysis. Compound is insoluble. nih.govontosight.ai |

| Non-polar Organic Solvent | Soluble; reactivity depends on other reagents. | Mimics polymer melt environment; facilitates reactions with other non-polar species. ontosight.ai |

| Acidic Conditions | Accelerated Hydrolysis | Catalytic protonation of the ester oxygen. nih.gov |

| Basic Conditions | Retarded Hydrolysis (in formulations) | Neutralization of acidic species that catalyze hydrolysis. mmu.ac.uk |

Phenyl Ditetradecyl Phosphite As a Ligand in Homogeneous Catalysis

Design Principles for Phosphite (B83602) Ligands in Transition Metal Catalysis

The efficacy of a transition metal catalyst is profoundly influenced by the ligands coordinated to the metal center. acs.org Phosphorus(III) ligands, a class that includes phosphites and phosphines, are particularly crucial in homogeneous catalysis due to their unique ability to modulate the steric and electronic properties of the catalyst, thereby controlling its activity, selectivity, and stability. nih.gov

The design of phosphite ligands like phenyl ditetradecyl phosphite is governed by two primary factors:

Electronic Effects : These relate to the ligand's ability to donate or accept electron density from the metal center. nih.gov Phosphite ligands are generally considered more π-accepting than phosphines due to the presence of electronegative oxygen atoms. The phenyl group in this compound is electron-withdrawing, which enhances the π-acceptor character of the ligand. This can stabilize low-valent metal centers and influence the rates of key catalytic steps such as oxidative addition and reductive elimination. google.com The two tetradecyl groups, being alkyl chains, are electron-donating, which can partially counteract the effect of the phenyl group.

Steric Effects : This refers to the physical bulk of the ligand, which controls access of the substrate to the metal center and can influence the regioselectivity of a reaction. nih.gov The steric bulk of a phosphite ligand is often quantified by the Tolman cone angle. For this compound, the two long tetradecyl chains impart significant steric hindrance. This bulk can be advantageous in promoting the formation of specific isomers in reactions like hydroformylation by disfavoring more crowded transition states. scribd.com

The balance between these electronic and steric properties is critical. nih.gov For instance, in many cross-coupling reactions, bulky and electron-rich ligands are preferred as they promote both oxidative addition and the final reductive elimination step. scribd.com In contrast, for reactions like hydroformylation, the π-accepting nature of phosphites can be beneficial. scribd.com The structure of this compound, with one aryl and two long-chain alkyl groups, represents a specific combination of these effects, making it a candidate for applications where both significant steric bulk and moderate π-acceptor capabilities are desired.

**4.2. Applications in Specific Catalytic Transformations

While this compound is well-documented as a stabilizer in polymer formulations, its application as a primary ligand in catalytic transformations is less reported in academic literature. However, by examining the behavior of structurally similar dialkyl aryl phosphites and other phosphite ligands, its potential roles can be inferred.

Applications in Specific Catalytic Transformations

Hydroformylation and Related Carbonylation Reactions

Hydroformylation, or the oxo process, is a large-scale industrial process that involves the addition of carbon monoxide and hydrogen to an alkene to form aldehydes. google.com The reaction is typically catalyzed by rhodium or cobalt complexes modified with phosphorus ligands. scribd.comnih.gov Phosphite ligands are particularly common in industrial rhodium-catalyzed hydroformylation due to their ability to enhance regioselectivity towards the desired linear aldehyde and to function under moderate pressures and temperatures. scribd.comillinois.edu

The performance of phosphite ligands in hydroformylation is highly dependent on their structure. For example, triphenyl phosphite has been studied as a ligand, though it may lead to lower conversion and selectivity compared to triphenylphosphine (B44618) under certain conditions. semanticscholar.org The key advantages of using phosphites are their strong π-acceptor character and the ease with which their steric properties can be tuned. scribd.com The significant steric bulk provided by the two tetradecyl chains in this compound would be expected to favor the formation of the linear aldehyde product from terminal olefins, a common goal in hydroformylation. However, a major challenge for phosphite ligands in hydroformylation is their susceptibility to hydrolysis, which can lead to catalyst deactivation. scribd.com The bulky alkyl groups in this compound may offer some protection against this degradation pathway.

A comparison of common phosphite ligands in hydroformylation is shown below.

| Ligand | Typical Metal | Key Characteristics | Reference |

| Triphenyl Phosphite | Rhodium, Cobalt | π-accepting, moderate steric bulk, benchmark ligand. | semanticscholar.org |

| Tris(2,4-di-tert-butylphenyl) phosphite | Rhodium | Very bulky, promotes high regioselectivity, improved stability. | |

| Alkyl Biphosphites | Rhodium | Bidentate, create a defined steric environment ("bite angle"), high selectivity. | illinois.edu |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is heavily reliant on the choice of ligand, which is typically a phosphine. The ligand stabilizes the palladium catalyst, and its steric and electronic properties influence the critical steps of oxidative addition and reductive elimination. scribd.com

While phosphines are more common, phosphite ligands have also been explored. For instance, tris(2,4-di-tert-butylphenyl) phosphite, a bulky triaryl phosphite, has been used in biaryl coupling reactions. The use of phosphites in Suzuki coupling has also been reported. For a ligand like this compound, its large steric profile could be beneficial in promoting the reductive elimination step. However, its electronic properties—being less electron-donating than the trialkylphosphines often favored for challenging couplings—might result in slower rates of oxidative addition. scribd.com No specific applications of this compound as a primary ligand in cross-coupling reactions are prominently featured in the surveyed literature, suggesting its role in this area is not well-established.

Polymerization Catalysis

This compound is frequently cited in patent literature as an additive in polymer systems, particularly for PVC and polyolefins, where it functions as a secondary stabilizer and antioxidant. scribd.com It acts by chelating metal ions that can catalyze polymer degradation and by decomposing peroxides.

Beyond stabilization, phosphite ligands are emerging as important components in polymerization catalysis, specifically in Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful technique for producing polymers from cyclic olefins, often using highly active ruthenium-based catalysts like Grubbs' second-generation catalyst (G2). The high activity of these catalysts can be problematic, leading to short pot lives. acs.org

Recent research has shown that adding alkyl or aryl phosphites can act as inhibitors or ancillary ligands to create latent catalysts. The phosphite coordinates to the ruthenium center at room temperature, rendering it inactive. Upon heating, the phosphite dissociates, freeing the active catalyst to initiate polymerization. This provides temporal control over the reaction, which is critical for applications like frontal polymerization and 3D printing. nih.gov The effectiveness of the phosphite inhibitor is related to its structure. While this compound itself has not been specifically studied in this context, its properties fit the profile of a potential ROMP inhibitor.

The table below summarizes the effect of adding different phosphite inhibitors to a ROMP system using Grubbs' second-generation catalyst.

| Phosphite Inhibitor | Equivalents (to catalyst) | Pot Life (hours) | Frontal Velocity (cm/min) | Reference |

| Trimethyl phosphite | 0.5 | 0.25 | 7.9 | |

| Triethyl phosphite | 2 | 3.5 | 4.9 | |

| Tributyl phosphite | 4 | 30 | 2.5 |

Ligand Design Modifications and Their Impact on Catalytic Performance

The catalytic performance of a metal complex can be finely tuned by modifying the structure of its ligands. For this compound, several modification strategies could be envisioned to alter its impact on a catalytic reaction:

Modifying the Phenyl Group : The electronic properties of the ligand are primarily influenced by the phenyl group. Placing electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring would increase the ligand's π-acidity, which could be beneficial for stabilizing electron-rich metal centers. Conversely, adding electron-donating groups (e.g., -OCH₃, -tBu) would make the ligand a stronger σ-donor, which is known to accelerate the oxidative addition step in many cross-coupling reactions. scribd.com

Introducing Chirality : For asymmetric catalysis, chiral centers could be introduced. This could be achieved by using chiral alcohols to create chiral alkyl groups or by using a chiral biphenol backbone instead of the simple phenyl group, leading to atropisomeric phosphite ligands. Such chiral ligands are essential for enantioselective reactions, a major goal in modern synthetic chemistry.

These modifications allow for the creation of a library of ligands where the steric and electronic parameters are systematically varied to find the optimal ligand for a specific catalytic transformation. acs.org

Mechanistic Insights into this compound-Metal Complex Interactions

Understanding the interaction between this compound and a transition metal center is key to predicting its catalytic behavior. The phosphorus(III) atom of the phosphite ligand coordinates to the metal by donating its lone pair of electrons, forming a σ-bond. Simultaneously, the ligand can accept electron density from the metal's d-orbitals into its P-O σ* antibonding orbitals, forming a π-backbond. nih.gov This σ-donor/π-acceptor synergy stabilizes the metal complex. scribd.com

The specific nature of this interaction for this compound is a blend of its constituent parts:

The electron-withdrawing phenyl group enhances the π-acceptor (π-acidic) character of the ligand.

The two electron-donating, bulky tetradecyl groups enhance σ-donation and provide a sterically hindered environment around the metal.

This coordination can be studied using various spectroscopic techniques. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. The coordination of the phosphite to a metal center causes a significant change in the ³¹P chemical shift (known as the coordination shift, Δδ), which provides direct evidence of complex formation and can offer clues about the electronic environment of the phosphorus atom.

Ligand Dissociation : The bulky tetradecyl groups might create a sterically crowded complex, potentially facilitating the dissociation of one ligand to create a coordinatively unsaturated, active catalytic species.

Substrate Coordination : The steric bulk would play a crucial role in how the substrate orients itself when binding to the metal, directly influencing the regioselectivity of the outcome. scribd.com

Reductive Elimination : The steric hindrance can push substituents on the metal closer together, often promoting the final bond-forming reductive elimination step to release the product and regenerate the catalyst. scribd.com

Computational studies on similar phosphine- and phosphite-metal complexes have helped to elucidate these intricate relationships between ligand structure and catalytic activity, but specific models for this compound complexes are not yet reported.

Interactions of Phenyl Ditetradecyl Phosphite in Advanced Polymer Chemistry

Chemical Role as a Polymer Stabilizer: Mechanistic Research

Phenyl ditetradecyl phosphite (B83602) functions primarily as a secondary antioxidant or hydroperoxide decomposer, a critical role in preventing the degradation of polymers during high-temperature processing and long-term use. behinpolymerco.com Unlike primary antioxidants that directly scavenge free radicals, phosphites interrupt the degradation cycle at a different, crucial stage. energiforsk.se They are often used in synergy with primary phenolic antioxidants to provide comprehensive protection against thermo-oxidative degradation. behinpolymerco.commmu.ac.uk

Exploration of Antioxidant Mechanisms

The primary antioxidant mechanism of phosphite esters, including phenyl ditetradecyl phosphite, is centered on their ability to act as reducing agents. vinatiorganics.com During polymer degradation, initiated by heat, light, or residual catalyst metals, unstable hydroperoxides (ROOH) are formed. vinatiorganics.com These hydroperoxides are a major source of new, highly reactive free radicals that propagate the degradation cascade.

This compound intervenes by reducing these hydroperoxides to stable, non-radical alcohol species (ROH). energiforsk.sevinatiorganics.com In this process, the trivalent phosphorus atom in the phosphite molecule is oxidized to a more stable pentavalent state, forming a phosphate (B84403) ester. vinatiorganics.com This conversion effectively removes the hydroperoxides before they can decompose into damaging radicals, thus protecting the polymer's structural integrity. behinpolymerco.com The selection of the organic groups attached to the phosphite, in this case, one phenyl and two tetradecyl groups, is crucial for optimizing solubility within the polymer matrix and ensuring performance. vinatiorganics.com

Investigation of Peroxide Decomposition Pathways

The decomposition of hydroperoxides by this compound follows a well-established pathway for organophosphorus compounds. The lone pair of electrons on the trivalent phosphorus atom readily attacks the weak oxygen-oxygen bond in the hydroperoxide molecule. energiforsk.se

The general reaction can be summarized as: P(OR)₃ + ROOH → P(O)(OR)₂ + ROH

In this reaction, the phosphite ester (P(OR)₃) reacts with a polymer hydroperoxide (ROOH) to yield a stable phosphate ester (P(O)(OR)₂) and a polymer alcohol (ROH). vinatiorganics.com This pathway is highly efficient in converting reactive peroxides into harmless substances. google.com Research into the decomposition of hydrogen peroxide has shown it can proceed through various pathways, often involving intermediate radical species, but the primary role of phosphites is to promote a non-radical decomposition route, thereby preventing further degradation. nih.govresearchgate.netproakademia.eu The effectiveness of this decomposition is a key factor in the stabilization of polymers like polyolefins. mmu.ac.uk

Table 1: Hydroperoxide Decomposition by this compound

| Reactants | Products | Mechanism | Role in Stabilization |

|---|---|---|---|

| This compound | Phenyl ditetradecyl phosphate | Redox Reaction | Prevents formation of new radicals |

| Polymer Hydroperoxide (ROOH) | Polymer Alcohol (ROH) | Reduction | Converts reactive species to stable molecules |

Radical Scavenging Mechanisms in Polymer Degradation

While the primary function of phosphites is hydroperoxide decomposition, they can also participate in radical scavenging, although this is generally considered a secondary role compared to hindered phenolic antioxidants. energiforsk.se The efficiency and pathway of radical scavenging by phenyl phosphites can depend on the nature of the radical species involved. mmu.ac.uk For instance, the reaction with certain oxygen-centered radicals can lead to the formation of corresponding phosphates. mmu.ac.uk

By eliminating hydroperoxides, this compound indirectly scavenges radicals by cutting off their main supply source. behinpolymerco.comvinatiorganics.com The thermal or photochemical decomposition of hydroperoxides is a major pathway for generating alkoxy (RO•) and hydroxyl (•OH) radicals, which then abstract hydrogen atoms from the polymer backbone, creating a chain reaction. By preventing this initial decomposition, the phosphite stabilizer effectively suppresses the entire radical-mediated degradation cycle.

Integration and Dispersion Methodologies in Polymer Matrices

The effective performance of any polymer additive, including this compound, is contingent upon its uniform integration and dispersion within the polymer matrix. mdpi.com The long tetradecyl alkyl chains of this compound enhance its compatibility and solubility with non-polar polymer matrices such as polyolefins (polyethylene, polypropylene), which is crucial for preventing phase separation and ensuring molecular-level distribution. vinatiorganics.comvinatiorganics.com

Several industrial methodologies are employed to achieve optimal dispersion:

Melt Blending: This is the most common method, where the phosphite additive is mixed with the polymer pellets or powder before or during melt extrusion. The high shear forces and temperature in a twin-screw extruder ensure uniform distribution of the stabilizer throughout the molten polymer. mdpi.com

Solution Casting: In this laboratory or specialized application method, both the polymer and the phosphite stabilizer are dissolved in a common solvent. The solvent is then evaporated, leaving a polymer film with a highly uniform dispersion of the additive. mdpi.com

Dry Blending: The phosphite, often in liquid or low-melting-solid form, can be dry-blended with the polymer powder or granules before processing. The additive coats the polymer particles, and subsequent melting during processing completes the dispersion.

The choice of method depends on the polymer type, the desired final product form, and the processing equipment available. behinpolymerco.com

Table 2: Polymer Integration and Dispersion Methods

| Method | Description | Suitability for this compound | Key Advantage |

|---|---|---|---|

| Melt Blending (Extrusion) | Additive is mixed with molten polymer under high shear. | Highly suitable for industrial-scale production of thermoplastics like polyolefins. | Ensures uniform dispersion in the final product. mdpi.com |

| Solution Casting | Polymer and additive are co-dissolved and the solvent is evaporated. | Suitable for film production and laboratory-scale testing. | Achieves excellent molecular-level dispersion. mdpi.com |

| Dry Blending | Liquid or powdered additive is mixed with polymer granules before melting. | Practical for processes where direct addition to the extruder is feasible. | Simple and cost-effective pre-processing step. |

Influence on Polymerization Processes and Polymer Architecture

While this compound is primarily added post-polymerization as a stabilizer, its presence during certain types of polymerization could influence the reaction and the final polymer architecture. This is particularly relevant in radical polymerization processes. google.com

Antioxidants, by their very nature, are designed to react with and neutralize reactive species. energiforsk.se In radical polymerization, a steady concentration of free radicals is necessary to propagate the polymer chains. The introduction of a hydroperoxide decomposer and potential radical scavenger like this compound could interfere with this process.

Potential influences include:

Kinetics: The phosphite could react with radical initiators or propagating chain ends, potentially slowing the rate of polymerization or increasing the induction period.

Polymer Architecture: By altering the concentration of active radical species, the additive could influence key architectural parameters such as molecular weight, molecular weight distribution, and the degree of branching. For example, premature termination of growing polymer chains could lead to a lower average molecular weight.

The specific impact would depend heavily on the type of polymerization (e.g., radical, coordination), the catalyst system used, and the concentration of the phosphite. rsc.org Therefore, when used in applications where polymerization and formulation occur in a single step, careful consideration of the phosphite's potential interaction with the polymerization chemistry is required.

Theoretical and Computational Chemistry Studies on Phenyl Ditetradecyl Phosphite

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Phenyl ditetradecyl phosphite (B83602) at the atomic level. These methods provide a detailed picture of electron distribution and bonding, which are central to its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. academicjournals.orgnih.gov For Phenyl ditetradecyl phosphite, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31+G*), are employed to optimize the molecular geometry and compute various electronic parameters. academicjournals.org These calculations can elucidate the stability of different conformations and provide insights into the nature of the phosphorus-oxygen bonds, which are critical for the compound's reactivity.

| Parameter | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the most stable three-dimensional structure. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals regions of high and low electron concentration, indicating potential sites for electrophilic or nucleophilic attack. |

| Gibbs Free Energy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Used to predict the spontaneity of reactions involving the phosphite. |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. imist.ma

In this compound, the HOMO is likely to be localized on the phosphorus atom and the oxygen atoms, reflecting their nucleophilic character. The LUMO, conversely, would be associated with regions that can accept electrons. Analysis of the MOs helps in predicting how the molecule will interact with other chemical species. For example, the lone pair of electrons on the phosphorus atom, which resides in a high-energy orbital, is readily available for donation, making the compound an effective nucleophile and antioxidant. imist.ma

| Molecular Orbital | Description | Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Its energy level and localization indicate the molecule's ability to donate electrons (nucleophilicity). For phosphites, this is often centered on the phosphorus atom. imist.ma |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Its energy level and localization indicate the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally suggests higher reactivity. imist.ma |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govpeerj.com For this compound, MD simulations provide valuable information about its conformational flexibility and how it interacts with other molecules in a given environment, such as a polymer matrix.

By simulating the molecule's behavior at different temperatures and pressures, researchers can observe the various shapes (conformers) it can adopt and the energetic barriers between them. nih.gov The long ditetradecyl chains introduce significant conformational freedom, which can be explored through MD. These simulations can also model intermolecular interactions, such as van der Waals forces and potential hydrogen bonding (if applicable in a mixture), which are crucial for understanding its compatibility and dispersion within a polymer. aps.org While specific MD simulation data for this compound is not publicly available, the methodology is well-established for studying similar molecules. peerj.comrsc.org

Computational Modeling of Reaction Pathways and Energy Barriers

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products via transition states. mdpi.com This approach allows for the calculation of activation energies (energy barriers), which determine the rate of a reaction. rsc.org

For this compound, computational modeling can be used to study its primary reactions, such as hydrolysis and oxidation. By modeling the step-by-step process of these reactions, including the formation of intermediates and transition states, it is possible to understand how the phosphite functions as a stabilizer. arxiv.org For instance, the modeling can show how the phosphite reacts with hydroperoxides, a key step in preventing polymer degradation, and determine the energy profile of this process. These computational studies provide a detailed, atomistic view of the reaction pathways, complementing experimental observations. rsc.org

Prediction of Reactivity and Selectivity through Computational Methods

Computational methods have become increasingly powerful in predicting the reactivity and selectivity of chemical compounds. nih.govnih.govcecam.org By calculating various quantum chemical descriptors, it is possible to forecast how a molecule like this compound will behave in different chemical environments. purdue.edu

Parameters such as electrophilicity and nucleophilicity indices, derived from DFT calculations, can quantify the molecule's tendency to act as an electron acceptor or donor. academicjournals.org This is particularly relevant for understanding its role as an antioxidant, where it donates electrons to neutralize reactive oxygen species. Furthermore, computational models can predict the most likely sites of reaction on the molecule, explaining its selectivity. For this compound, these methods can help predict whether reactions will occur at the phosphorus center, the phenyl ring, or the alkyl chains, guiding the design of more effective stabilizers.

Advanced Spectroscopic and Analytical Characterization Methodologies for Phenyl Ditetradecyl Phosphite

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of phosphorus-containing organic compounds. wikipedia.org By probing the magnetic properties of atomic nuclei such as ³¹P, ¹³C, and ¹H, NMR provides detailed information about the chemical environment of each atom, enabling the complete structural mapping of Phenyl ditetradecyl phosphite (B83602).

³¹P NMR spectroscopy is particularly powerful for analyzing organophosphorus compounds due to the 100% natural isotopic abundance and spin-1/2 nucleus of phosphorus, which results in sharp, easily interpretable signals. wikipedia.org For a pure sample of Phenyl ditetradecyl phosphite, the ³¹P NMR spectrum is expected to show a single, distinct signal, confirming the presence of a single phosphorus environment. The chemical shift (δ) of this signal is indicative of the trivalent phosphite ester functionality. While specific experimental data for this compound is not widely published, the chemical shift can be predicted based on similar phosphite ester compounds. Generally, trialkyl and triaryl phosphites resonate in a characteristic downfield region. The precise chemical shift provides crucial information for confirming the successful synthesis and assessing the purity of the compound, as common impurities like phosphate (B84403) oxidation products would appear at significantly different chemical shifts (typically much more upfield, closer to 0 ppm). researchgate.nethuji.ac.il

Table 1: Predicted ³¹P NMR Data for this compound

| Parameter | Expected Value/Observation | Significance |

| Chemical Shift (δ) | Characteristic downfield region for phosphite esters | Confirms the P(III) oxidation state and phosphite ester structure. |

| Multiplicity | Singlet (in a proton-decoupled spectrum) | Indicates a single, unique phosphorus environment in the molecule. |

| Reference Standard | 85% H₃PO₄ (δ = 0 ppm) | Standard reference for ³¹P NMR spectroscopy. wikipedia.org |

¹³C and ¹H NMR spectra provide complementary information, confirming the presence and connectivity of the carbon-hydrogen framework, namely the phenyl group and the two tetradecyl chains.

In the ¹H NMR spectrum, distinct signals would correspond to the aromatic protons of the phenyl ring and the aliphatic protons of the tetradecyl chains. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). The aliphatic protons will produce a series of signals in the upfield region (δ 0.8-4.5 ppm). Protons on the methylene (B1212753) group directly attached to the phosphite oxygen (P-O-CH₂) would be the most downfield of the aliphatic signals due to the deshielding effect of the electronegative oxygen atom. The terminal methyl (CH₃) protons of the tetradecyl chains would appear at the most upfield position.

The proton-decoupled ¹³C NMR spectrum shows a single signal for each unique carbon atom in the molecule. libretexts.org The carbons of the phenyl ring would resonate in the aromatic region (δ 120-150 ppm). The aliphatic carbons of the tetradecyl chains would appear in the upfield region (δ 10-70 ppm). Similar to the proton spectrum, the carbon atom of the methylene group adjacent to the oxygen (P-O-C H₂) would be the most downfield among the aliphatic signals. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Molecular Moiety | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Structural Information |

| Phenyl Group | ¹H | 7.0 - 8.0 | Confirms presence of the aromatic ring. |

| Phenyl Group | ¹³C | 120 - 150 | Confirms presence of sp² hybridized aromatic carbons. oregonstate.edu |

| Methylene (P-O-C H₂-R) | ¹H | 3.8 - 4.5 | Identifies the alkyl group directly bonded to the phosphite oxygen. |

| Methylene (P-O-C H₂-R) | ¹³C | 60 - 70 | Identifies the carbon directly bonded to the phosphite oxygen. |

| Aliphatic Chain (-CH₂-)n | ¹H | 1.2 - 1.6 | Bulk of the tetradecyl chain structure. |

| Aliphatic Chain (-CH₂-)n | ¹³C | 20 - 40 | Bulk of the tetradecyl chain structure. |

| Terminal Methyl (-CH₃) | ¹H | 0.8 - 1.0 | Confirms the terminus of the long alkyl chains. |

| Terminal Methyl (-CH₃) | ¹³C | ~14 | Confirms the terminus of the long alkyl chains. |

Mass Spectrometry Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C₃₄H₆₃O₃P). By comparing the experimentally measured exact mass with the theoretical mass calculated from the isotopic masses of the constituent atoms, HRMS can definitively confirm the compound's identity and elemental composition, distinguishing it from other molecules with the same nominal mass. lcms.cz

Hyphenated techniques, which couple a separation method like Gas Chromatography (GC) or Liquid Chromatography (LC) with a mass spectrometer, are invaluable for analyzing compounds within complex mixtures and for structural elucidation via fragmentation. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : For a compound with sufficient volatility and thermal stability, GC-MS can be employed. The sample is vaporized and separated on a GC column before entering the mass spectrometer, where it is typically ionized by electron ionization (EI). researchgate.netjournaljpri.com The resulting mass spectrum shows the molecular ion (M⁺) peak and a series of fragment ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is suitable for a wider range of compounds and is particularly useful for detailed structural analysis. nih.gov The compound is separated by LC and then ionized (e.g., by electrospray ionization or atmospheric pressure chemical ionization). In a tandem mass spectrometer, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions.

The fragmentation pattern is predictable and provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the P-O bonds.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragmentation Pathway | Description | Expected Fragment Ion |

| α-cleavage | Loss of a tetradecyl radical. | [M - C₁₄H₂₉]⁺ |

| α-cleavage | Loss of a tetradecoxy radical. | [M - OC₁₄H₂₉]⁺ |

| α-cleavage | Loss of a phenyl radical. | [M - C₆H₅]⁺ |

| α-cleavage | Loss of a phenoxy radical. | [M - OC₆H₅]⁺ |

| Rearrangement | Cleavage and rearrangement involving the alkyl chains. | Various smaller aliphatic fragments. |

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an effective method for identifying the functional groups present in a compound. ijariie.com The spectra for this compound would be characterized by absorptions corresponding to its constituent bonds.

P-O-C Stretching : Strong and characteristic bands associated with the phosphite ester group are expected. The asymmetric and symmetric stretches of the P-O-Ar and P-O-Alkyl bonds typically appear in the fingerprint region of the IR spectrum.

Aromatic C-H and C=C Stretching : The phenyl group will give rise to sharp C-H stretching bands above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region. dtic.mil

Aliphatic C-H Stretching : The numerous C-H bonds in the two tetradecyl chains will produce intense stretching absorption bands just below 3000 cm⁻¹.

C-H Bending : Bending vibrations for the aliphatic -CH₂- and -CH₃ groups will be visible in the 1350-1470 cm⁻¹ range.

While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, Raman can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. aps.org

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| C-H Stretch (Aromatic) | Phenyl C-H | 3030 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 2960 | IR, Raman |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | IR, Raman |

| C-H Bend (Aliphatic) | -CH₂, -CH₃ | 1350 - 1470 | IR |

| C-O Stretch | Ar-O, Alkyl-O | 1180 - 1220 | IR sgu.ru |

| P-O Stretch | P-O-C | 840 - 890 | IR sgu.ru |

| O-P-O Bend | O-P-O | 700 - 750 | IR sgu.ru |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation in the solid state.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. By analyzing the positions and intensities of the diffracted X-rays, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

While specific crystallographic data for this compound is not widely published, the methodology has been successfully applied to analogous organophosphorus compounds. For instance, studies on triphenyl phosphite have revealed its crystallization in a monoclinic unit cell, providing a detailed structural organization. aps.org Such analyses are crucial for understanding intermolecular interactions, such as van der Waals forces and potential packing motifs within the crystal lattice, which influence the material's bulk properties.

Table 1: Illustrative Crystal Structure Determination Parameters for a Phosphite Compound This table presents typical parameters that would be determined in an X-ray crystallography experiment for an organophosphorus compound like this compound, based on studies of related molecules.

| Parameter | Typical Value/Description |

| Crystal System | Monoclinic, Orthorhombic, or Triclinic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c dimensions specific to the crystal |

| Unit Cell Angles (°) | α, β, γ angles defining the cell geometry |

| Volume (ų) | The volume of the unit cell |

| Z (Molecules per cell) | Number of molecules in the unit cell |

| Data Collection Temp. (K) | Typically low temperatures, e.g., 100 K or 170 K |

| Radiation Type | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Final R-indices | Values indicating the quality of the fit |

Chromatographic Separation Methods for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, indispensable for separating, identifying, and quantifying the components of a mixture. For this compound, both gas and liquid chromatography are employed to assess its purity, identify potential impurities or degradation products, and analyze its concentration in various matrices.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. The method's high resolution allows for the separation of closely related impurities.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various components, leading to their separation based on factors like boiling point and polarity.

For organophosphorus compounds, columns such as the HP-5 (a low-polarity phenyl-methyl-siloxane) are common. journaljpri.com Detection can be achieved using a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS), which provides structural information on each eluting peak. journaljpri.compublisso.de In some cases, derivatization may be employed to increase the volatility and thermal stability of related phosphite metabolites, though this is less common for the parent ester. d-nb.info

Table 2: Typical Gas Chromatography (GC) Parameters for Phosphite Analysis This table illustrates a potential set of conditions for the GC analysis of this compound, compiled from methods used for similar organophosphate esters.

| Parameter | Typical Condition |

| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temp. | 250 - 280 °C |

| Injection Mode | Split or Splitless |

| Oven Program | Initial temp 100°C, ramp to 300°C at 10°C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) |

| MS Scan Range | 50 - 650 amu |

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is highly suited for the analysis of less volatile or thermally sensitive compounds. This makes it an excellent alternative or complementary technique to GC for analyzing this compound and its potential non-volatile degradation products, such as hydrolysis products.

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a relatively non-polar compound like this compound, reversed-phase HPLC is the most common approach.

A method developed for the closely related Phenyl didecyl phosphite utilizes a reversed-phase C8 or C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.comsielc.com Detection is typically performed using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. google.com For greater sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS), which is particularly useful for identifying unknown impurities or analyzing complex mixtures. frontiersin.org

Table 3: Example High-Performance Liquid Chromatography (HPLC) Method Based on a published method for the related compound Phenyl didecyl phosphite, these parameters are applicable for the purity assessment of this compound. sielc.com

| Parameter | Condition |

| Column | Reversed-phase C8 or C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Detector | UV at 220 nm |

| Injection Volume | 10 - 20 µL |

This LC method is effective for quantifying the main component and detecting impurities, ensuring the quality and consistency of this compound. sielc.comgoogle.com

Future Research Directions and Emerging Applications for Phenyl Ditetradecyl Phosphite

Development of Novel Synthetic Strategies

The industrial synthesis of aryl dialkyl phosphites traditionally involves the reaction of phosphorus trichloride (B1173362) with corresponding alcohols and phenols, or the transesterification of a parent phosphite (B83602) like triphenyl phosphite. vinatiorganics.com While effective, these methods can present challenges related to handling corrosive reagents like HCl and achieving high purity without complex downstream processing. Future research is trending towards more efficient, sustainable, and selective synthetic routes.

Green Chemistry Approaches: The development of environmentally benign synthetic methodologies is a key research focus. This includes the use of continuous-flow microreactors, which offer short reaction times, low reaction temperatures, and high yields, with some processes reporting product yields of up to 99.9% and purity greater than 99.5%. elchemy.comgoogle.com Other green strategies under investigation for analogous compounds include solvent-free reaction conditions and the use of recyclable, heterogeneous catalysts, such as modified natural phosphates. researchgate.netrsc.org These approaches minimize waste and energy consumption, aligning with the principles of green chemistry. elchemy.com

Catalytic Innovations: Research into novel catalytic systems aims to improve reaction efficiency and selectivity. Phase transfer catalysis, for instance, has been successfully used for the synthesis of related organophosphates from α-hydroxyphosphonates. tandfonline.com For aryl phosphonates, transition-metal-free methods involving the reaction of dialkyl phosphites with arynes have been developed, producing high yields under mild conditions. researchgate.netacs.org A three-component coupling reaction involving arynes, phosphites, and alkynes has also been shown to be an efficient route to functionalized phosphinates. acs.org Exploring similar catalyst systems and multicomponent reactions for the direct and selective synthesis of Phenyl ditetradecyl phosphite could provide more atom-economical and versatile production methods.

| Synthetic Strategy | Key Features/Advantages | Potential for this compound | Reference |

|---|---|---|---|

| Microchannel Reactors | Short reaction time, low temperature, high yield (up to 99.9%), high purity (>99.5%) | Continuous, safe, and efficient production with minimal byproducts. | google.com |

| Aryne-Based P-Arylation | Transition-metal-free, mild conditions, high yields (71-99%) | Direct and clean method for forming the P-phenyl bond. | researchgate.netacs.org |

| Phase Transfer Catalysis | Enhanced reaction rates, use of solid bases, selective product formation | Applicable for novel rearrangement or substitution reactions to build the phosphite structure. | tandfonline.com |

| Green Catalysts (e.g., Modified Phosphates) | Eco-friendly, recyclable, can operate under solvent-free conditions | Development of sustainable and cost-effective manufacturing processes. | researchgate.net |

Exploration of Untapped Catalytic Potentials

While primarily known as a stabilizer, the phosphorus(III) center in this compound possesses a lone pair of electrons, making it a potential ligand for transition metal catalysis. Phosphite ligands are crucial in industrial homogeneous catalysis, such as hydroformylation, due to their strong π-acceptor properties which influence the activity and selectivity of the metal center. bath.ac.uk

The specific structure of this compound, with one electron-withdrawing phenyl group and two electron-donating, sterically bulky tetradecyl groups, offers a unique electronic and steric profile. This balance could be harnessed to fine-tune the performance of catalytic systems. Future research could explore its application as a ligand in various metal-catalyzed reactions. wiley-vch.deresearchgate.net

Hydroformylation and Beyond: The performance of rhodium-based hydroformylation catalysts is highly dependent on the phosphite ligand's structure. bath.ac.ukmdpi.com Investigating this compound as a ligand could reveal benefits in terms of catalyst activity, stability, and regioselectivity for the production of aldehydes from olefins. Its long alkyl chains might also enhance solubility in non-polar substrates and solvents, which is advantageous in certain industrial processes. Beyond hydroformylation, its potential could be evaluated in other cross-coupling reactions like Suzuki and Kumada reactions, where organophosphorus ligands are essential. researchgate.netmdpi.com

Multimetallic and Bio-inspired Catalysis: There is growing interest in using phosphite groups as anchoring points for constructing complex, multimetallic structures. acs.org Research on [FeFe]-hydrogenase mimics has shown that phosphite moieties can be used to link the biomimetic active site to other metal centers or surfaces. acs.org The this compound molecule could serve as a building block for such systems, where the phosphorus atom coordinates to a catalytic metal, and the long alkyl chains direct self-assembly or provide a specific microenvironment around the catalytic center.

Advanced Materials Science Applications Beyond Stabilization

The future utility of this compound extends beyond preventing polymer degradation. Its molecular structure can be leveraged to impart novel functionalities to materials for applications in electronics, energy, and environmental science.

Flame Retardants: Organophosphorus compounds are recognized as effective, environment-benign flame retardants due to their low smoke and low toxicity profiles. frontiersin.org Upon combustion, they can form a char layer on the polymer surface, insulating the material from heat and oxygen. While typically phosphate (B84403) esters are used, phosphites can be precursors. Future work could focus on incorporating this compound into polymer backbones or as a reactive additive to create materials with inherent flame retardancy, a significant upgrade from its current role as a simple stabilizer.

Functional Nanomaterials: Carbon-based nanomaterials like graphene and carbon nanotubes offer exceptional properties, but their application often requires surface functionalization to ensure stability and compatibility with other materials. rsc.org Organophosphorus compounds can be used to modify these surfaces. The long tetradecyl chains of this compound could act as compatibilizers, enabling the dispersion of carbon nanomaterials in non-polar polymer matrices or organic solvents. This could lead to the development of advanced composites with enhanced mechanical, thermal, and electrical properties.

Energy Storage and Electronics: Organophosphorus compounds are being explored for applications in energy storage and electronics. diva-portal.org Their ability to coordinate with metal ions is a property that could be exploited in electrolyte formulations for batteries or as components in dielectric materials. The specific combination of an aromatic ring and long aliphatic chains in this compound might be beneficial for creating ordered structures or liquid crystalline phases with interesting electronic properties.

Bio-inspired Chemistry and Functional Material Design

Nature provides a vast blueprint for the design of advanced functional materials. Phosphorus is a key element in biology, forming the backbone of DNA and the hydrophilic heads of phospholipids (B1166683) in cell membranes. tandfonline.com This has inspired the development of biomimetic phosphorus-containing polymers with unique properties at the biointerface, such as biocompatibility and the ability to induce mineralization. tandfonline.commdpi.com